molecular formula C17H11Br2FN4 B1228341 7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1228341
M. Wt: 450.1 g/mol
InChI Key: FEAZABUGTHFEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of triazolopyrimidines.

Scientific Research Applications

Antimicrobial Applications

  • Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, related to the specified compound, have demonstrated potent antimicrobial activities. For instance, Farghaly and Hassaneen (2013) synthesized new derivatives and found them effective against various microorganisms, excluding SR and PA (Farghaly & Hassaneen, 2013).
  • Verbitskiy et al. (2016) also reported the successful synthesis of 6-fluoroaryl substituted [1,2,4]triazolo[1,5-a]pyrimidines with notable in vitro antibacterial activity, specifically against Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).

Antiviral and Anti-Inflammatory Applications

  • Compounds based on [1,2,4]triazolo[1,5-a]pyrimidine scaffolds have shown promise in inhibiting influenza virus RNA polymerase, as indicated by Massari et al. (2017) (Massari et al., 2017).
  • Pilicheva et al. (2004) synthesized 6-nitro-7-R-4,7-dihydroazolo[1,5-a]pyrimidines and studied their biological properties, finding them effective against a range of virus infections (Pilicheva et al., 2004).
  • Shaaban et al. (2008) synthesized pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives, which exhibited significant analgesic and anti-inflammatory activities (Shaaban et al., 2008).

Antituberculous Applications

  • Titova et al. (2019) synthesized structural analogs of triazolo[1,5-a]pyrimidines and evaluated them for tuberculostatic activity, finding some promising results against tuberculosis (Titova et al., 2019).

Other Biological Activities

  • Abdel-Rahman et al. (2009) designed and synthesized fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives as antimycobacterial agents, demonstrating potent inhibitory effects against Mycobacterium tuberculosis (Abdel-Rahman et al., 2009).
  • Mostafa et al. (2008) synthesized new 1,2,4-triazolo[1,5-a]pyrimidine derivatives with notable in vitro antibacterial and antifungal activities (Mostafa et al., 2008).

properties

Product Name

7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C17H11Br2FN4

Molecular Weight

450.1 g/mol

IUPAC Name

7-(5-bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H11Br2FN4/c18-11-3-1-10(2-4-11)15-8-16(24-17(23-15)21-9-22-24)13-7-12(19)5-6-14(13)20/h1-9,16H,(H,21,22,23)

InChI Key

FEAZABUGTHFEJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)Br)F)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)Br)F)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

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